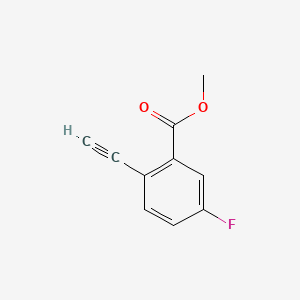

Methyl 2-ethynyl-5-fluorobenzoate

Description

Methyl 2-ethynyl-5-fluorobenzoate is an aromatic ester characterized by a benzoate backbone substituted with an ethynyl group (-C≡CH) at the 2-position and a fluorine atom at the 5-position. The ethynyl group confers unique reactivity, particularly in click chemistry and cross-coupling reactions, while the fluorine atom enhances metabolic stability and lipophilicity, making the compound valuable in pharmaceutical and agrochemical research. Its methyl ester moiety improves solubility in organic solvents, facilitating synthetic applications.

Properties

Molecular Formula |

C10H7FO2 |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

methyl 2-ethynyl-5-fluorobenzoate |

InChI |

InChI=1S/C10H7FO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h1,4-6H,2H3 |

InChI Key |

RTQBZQSXMKMYQX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethynyl-5-fluorobenzoate typically involves the following steps:

Starting Material: The synthesis begins with 2-bromo-5-fluorobenzoic acid.

Sonogashira Coupling Reaction: The 2-bromo-5-fluorobenzoic acid undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 2-ethynyl-5-fluorobenzoic acid.

Esterification: The resulting 2-ethynyl-5-fluorobenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethynyl-5-fluorobenzoate can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions.

Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

Nucleophilic Addition: Reagents like organolithium or Grignard reagents can be employed under anhydrous conditions.

Major Products:

Electrophilic Aromatic Substitution: Substituted benzoates with various functional groups.

Nucleophilic Addition: Addition products with extended carbon chains or functional groups.

Scientific Research Applications

Methyl 2-ethynyl-5-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-ethynyl-5-fluorobenzoate involves its interaction with various molecular targets:

Molecular Targets: The ethynyl group can interact with nucleophiles, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions.

Pathways Involved: The compound can modulate biochemical pathways by altering the structure and function of target molecules, such as enzymes or receptors.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with methyl 2-ethynyl-5-fluorobenzoate, differing primarily in substituents at the 2-position:

Notes:

- LogP Trends : The ethynyl group in the target compound reduces LogP compared to its methyl-substituted analogue due to increased polarity. The hydroxyl-substituted derivative (Methyl 5-fluoro-2-hydroxybenzoate) has the lowest LogP, reflecting higher hydrophilicity .

- Polar Surface Area (PSA) : Bulky substituents (e.g., ethoxy-oxoethoxy) increase PSA, impacting solubility and membrane permeability .

- Reactivity : The ethynyl group enables participation in Huisgen cycloaddition (click chemistry), distinguishing it from methyl or hydroxyl analogues .

Patent and Commercial Relevance

- In contrast, methyl 2-methyl-5-fluorobenzoate is linked to agrochemicals like metsulfuron-methyl, a herbicide .

Biological Activity

Methyl 2-ethynyl-5-fluorobenzoate is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

This compound is characterized by its ethynyl and fluorine functional groups, which contribute to its biological activity. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom is known to engage in hydrogen bonding and electrostatic interactions. These interactions can significantly influence the compound's reactivity and binding affinity to various molecular targets, such as enzymes or receptors.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H9F1O2 |

| Molecular Weight | 192.19 g/mol |

| Structure | Structure |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in breast cancer cell lines by targeting the mTOR pathway .

Table 2: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Local Anesthetic | Demonstrated local anesthetic effects |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 8 µM. The mechanism was attributed to the activation of apoptotic pathways involving caspase-3 and caspase-9.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, highlighting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-ethynyl-5-fluorobenzoate, and what reaction conditions optimize yield and purity?

- Methodology : Synthesis typically involves functionalizing a benzoate precursor with ethynyl and fluorine groups. For example, Sonogashira coupling can introduce the ethynyl group to a halogenated benzoate intermediate. Key parameters include:

- Catalyst : Pd(PPh₃)₄/CuI for cross-coupling .

- Solvent : THF or DMF under inert atmosphere.

- Temperature : 60–80°C for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | 75–85 | >95 | Pd catalyst, THF, 70°C | |

| Direct Fluorination | 60–70 | 90 | Selectfluor®, DCM, RT |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : Ethynyl proton (δ 2.5–3.0 ppm, singlet); aromatic protons (δ 7.0–8.0 ppm, splitting depends on substitution pattern).

- ¹³C NMR : Carbonyl (δ 165–170 ppm), ethynyl carbons (δ 70–90 ppm) .

- IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- MS : Molecular ion peak matching molecular weight (e.g., [M+H]+ at m/z 208.2).

Q. What are the stability considerations for storing this compound?

- Storage : –20°C in airtight, light-resistant containers to prevent hydrolysis or alkyne oxidation .

- Decomposition Risks : Exposure to moisture or protic solvents may ester hydrolysis; ethynyl group susceptible to oxidative dimerization.

Advanced Research Questions

Q. How does the ethynyl group in this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and what are the optimal conditions for this transformation?

- Mechanism : The ethynyl group undergoes regioselective [3+2] cycloaddition with azides to form 1,4-disubstituted triazoles.

- Optimization :

- Catalyst : Cu(I) (e.g., CuSO₄/sodium ascorbate) in t-BuOH/H₂O (1:1) .

- Reaction Time : 2–4 hours at RT.

- Applications : Bioconjugation, polymer chemistry, and drug discovery.

Q. What strategies resolve contradictions in reaction kinetics between the ethynyl group and electrophilic reagents?

- Contradiction Example : Discrepancies in reaction rates with brominating agents (e.g., NBS vs. Br₂).

- Resolution :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for electrophilic attack.

- Steric Hindrance : Ethynyl orientation impacts accessibility .

- Validation : Kinetic studies using UV-Vis or GC-MS to track intermediate formation .

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

- Methods :

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- MD Simulations : Solvent interaction and steric effects on reaction pathways .

- Case Study : Modeling Friedel-Crafts acylation of the benzoate ring .

Q. What are the challenges in scaling up synthetic protocols for this compound while maintaining regioselectivity?

- Key Issues :

- Heat Transfer : Exothermic reactions require controlled temperature gradients.

- Catalyst Loading : Reduced Pd/Cu ratios to minimize costs without compromising yield .

- Solutions : Flow chemistry systems for continuous processing .

Data-Driven Analysis

Q. How do substituent effects (e.g., fluorine vs. chlorine) alter the electronic properties of this compound?

- Electronic Impact :

- Fluorine : Strong electron-withdrawing effect via σ-induction; enhances electrophilic aromatic substitution (EAS) at meta positions .

- Ethynyl : Electron-deficient due to sp-hybridization; directs EAS to para positions.

- Validation : Hammett substituent constants (σₚ) correlate with reaction rates .

Q. What analytical methods differentiate between isomeric byproducts in this compound synthesis?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- 2D NMR : NOESY or HSQC to distinguish regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.